FP Receptor Affinity: Travoprost Acid (Fluprostenol) Versus Latanoprost Acid
The active metabolite travoprost acid (fluprostenol), derived from CAS 53872-60-9, demonstrates significantly higher affinity for the human FP prostaglandin receptor compared to latanoprost acid, the active species of the market-leading comparator. In radioligand binding assays using bovine corpus luteum membranes, travoprost acid exhibited a Ki of 52 ± 2 nM, representing a 1.8-fold higher affinity than latanoprost acid (Ki = 92 ± 14 nM) and a 2.5-fold improvement over the natural ligand PGF2α (Ki = 129 ± 12 nM) .
| Evidence Dimension | FP receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Travoprost acid: Ki = 52 ± 2 nM |
| Comparator Or Baseline | Latanoprost acid: Ki = 92 ± 14 nM; PGF2α: Ki = 129 ± 12 nM |
| Quantified Difference | 1.8-fold higher affinity vs latanoprost acid; 2.5-fold vs PGF2α |
| Conditions | Bovine corpus luteum membrane radioligand binding assay |
Why This Matters
Higher FP receptor affinity at the molecular level correlates with enhanced intraocular pressure (IOP) lowering efficacy at equivalent clinical doses, directly impacting therapeutic selection and formulation development.
